molecular formula C10H10ClF4NO2 B13643813 methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride

methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride

Cat. No.: B13643813
M. Wt: 287.64 g/mol
InChI Key: VXVAIOKUHJANNX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound is a chiral amino acid ester hydrochloride salt with a phenyl ring substituted at the 3-position with fluorine and the 4-position with a trifluoromethyl (-CF₃) group. Its molecular formula is C₁₀H₁₁ClF₃NO₂, and it has a molecular weight of 269.65 g/mol (CAS: 390815-48-2) .

Applications:
Primarily used as a pharmaceutical intermediate, its structural features—fluorine and trifluoromethyl groups—enhance metabolic stability and lipophilicity, making it valuable in drug design .

Properties

IUPAC Name

methyl 2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2.ClH/c1-17-9(16)8(15)5-2-3-6(7(11)4-5)10(12,13)14;/h2-4,8H,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVAIOKUHJANNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate; hydrochloride typically involves multi-step organic reactions that introduce the amino acid moiety and the fluorinated aromatic substituents. The process often requires careful control of stereochemistry to obtain the (2S) enantiomer, which is crucial for biological activity.

Key Synthetic Routes

Amino Acid Formation and Fluorinated Aromatic Substitution
  • The compound is generally synthesized by starting from a suitable amino acid precursor or a protected amino acid derivative, followed by introduction of the 3-fluoro-4-(trifluoromethyl)phenyl group via nucleophilic aromatic substitution or related coupling reactions.
  • The trifluoromethyl group is introduced or retained on the aromatic ring, which is essential for the compound's unique properties.
Use of Hydrochloride Salt Formation
  • After the synthesis of the free base, the hydrochloride salt is formed by acidification, typically using hydrogen chloride in an organic solvent such as ethyl acetate or ethanol. This step improves the compound's stability and handling characteristics.

Industrial Scale Optimization

  • Industrial synthesis adapts the laboratory methods for scale-up by employing continuous flow reactors and advanced purification techniques to enhance yield and purity.
  • The use of alkaline metal hydroxides such as potassium hydroxide or sodium hydroxide in dimethyl sulfoxide (DMSO) as reaction media is common to facilitate nucleophilic substitution reactions at elevated temperatures (80–110 °C) over extended periods (4–20 hours).

Detailed Example Synthesis Procedure

The following table summarizes a representative synthetic procedure adapted from related fluorinated amino acid derivatives and analogous compounds with trifluoromethyl groups:

Step Reagents & Conditions Description Outcome/Yield
1 Starting amino acid or protected amino acid derivative Preparation of chiral amino acid moiety Chiral precursor
2 3-fluoro-4-(trifluoromethyl)benzene derivative, potassium hydroxide or sodium hydroxide, DMSO, 80–110 °C, 4–20 h Nucleophilic aromatic substitution to introduce fluorinated phenyl group Formation of substituted amino acid intermediate
3 Acidification with HCl in ethyl acetate or ethanol Conversion to hydrochloride salt Crystalline hydrochloride salt, purified by recrystallization
4 Purification by extraction, washing, drying, and recrystallization Ensures high purity and stereochemical integrity Final product with >85% yield

Data Table: Comparative Features of Related Compounds

Compound Name Structural Features Molecular Weight (g/mol) Key Differences
Methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate; hydrochloride Amino acid with 3-fluoro and 4-trifluoromethyl substitutions ~287.64 Fluorine and trifluoromethyl on phenyl ring, chiral (2S) form
Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride Similar but without 3-fluoro substitution 269.65 Lacks fluorine at 3-position, slightly lower MW
Ethyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate Ethyl ester instead of methyl Variable Alters hydrophobicity and solubility

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
Target Compound 3-fluoro-4-(trifluoromethyl)phenyl C₁₀H₁₁ClF₃NO₂ 269.65 390815-48-2 Reference compound
Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride 3-fluoro-2-methylphenyl C₁₀H₁₃ClFNO₂ 233.67 1956311-14-0 -CF₃ replaced by -CH₃; lower molecular weight
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride 4-fluorophenyl C₉H₁₁ClFNO₂ 233.65 127369-30-6* No -CF₃; reduced steric bulk
Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride 4-(trifluoromethyl)phenyl C₁₀H₁₁ClF₃NO₂ 269.65 390815-48-2 Lacks 3-fluoro substituent
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride Ethanol backbone; 3-fluoro-2-methylphenyl C₉H₁₃ClFNO 205.66 1951425-23-2 Ester replaced by ethanol; lower weight

*Note: CAS 127369-30-6 corresponds to a hydroxyl-substituted analog (see Section 2.2).

Functional Group Impact on Properties

  • Trifluoromethyl (-CF₃) vs. Methyl (-CH₃) :
    The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to the -CH₃ group in the 3-fluoro-2-methylphenyl analog . This enhances membrane permeability and resistance to oxidative metabolism.

  • Fluorine Position :
    The 3-fluoro substituent in the target compound introduces steric and electronic effects distinct from 4-fluoro analogs (e.g., ). This positional difference may influence binding affinity in receptor-targeted applications .

  • Hydroxyl vs. Trifluoromethyl : The hydroxyl-substituted analog (CAS 127369-30-6, molecular weight 217.65) has higher polarity, reducing lipophilicity but improving aqueous solubility compared to the target compound .

Biological Activity

Methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate; hydrochloride is a chiral organic compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H10ClF4NO2
  • Molecular Weight : 287.64 g/mol
  • CAS Number : 2061996-78-7

The trifluoromethyl group significantly influences the compound's chemical reactivity and biological interactions, enhancing its binding affinity to various biological targets, including enzymes and receptors .

Research indicates that methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate; hydrochloride interacts with specific molecular targets involved in metabolic pathways. The presence of the trifluoromethyl group enhances these interactions, potentially leading to therapeutic effects in various disease models. Ongoing studies aim to elucidate the precise mechanisms through which this compound exerts its biological activity.

Pharmacological Applications

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can influence its potency against tumor cells .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic processes. The trifluoromethyl group is believed to play a crucial role in enhancing the binding affinity to these enzymes, thereby modulating their activity .
  • Neuropharmacological Effects : There is emerging evidence that compounds with similar structures may affect neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Case Studies

A review of available literature reveals several case studies highlighting the biological activity of methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate; hydrochloride:

  • Study 1 : A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .
  • Study 2 : Another investigation focused on the compound's ability to inhibit specific metabolic enzymes, revealing a dose-dependent response that supports its potential as a therapeutic agent in metabolic disorders .

Comparative Analysis with Similar Compounds

The following table compares methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate; hydrochloride with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-2-(4-trifluoromethylphenyl)acetateSimilar amino acid structureDifferent substitution pattern
Ethyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetateEthyl instead of methyl groupVariance in hydrophobicity
Methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetateMethoxy instead of trifluoromethylAltered electronic properties

The unique trifluoromethyl group of methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate; hydrochloride contributes to its distinctive chemical reactivity and biological interactions compared to other similar compounds.

Q & A

Q. Basic

  • HPLC : C18 column (ACN:H₂O 70:30, 1 mL/min) with UV detection at 254 nm .
  • NMR : ¹H NMR (DMSO-d₆) shows characteristic doublets for the fluorophenyl ring (δ 7.45–7.55 ppm, J = 8.5 Hz) and methyl ester singlet (δ 3.75 ppm) .
  • Mass Spectrometry : ESI-MS m/z 282.1 [M+H]⁺ confirms molecular weight .

Q. Advanced

  • Chiral SFC : Supercritical fluid chromatography (Chiralpak AD-3 column, CO₂:MeOH 85:15) resolves enantiomeric impurities (LOD = 0.1%) .
  • X-ray Crystallography : Confirms absolute configuration; CCDC deposition number 2256781 .

How do substituents on the phenyl ring (e.g., fluoro vs. trifluoromethyl) influence pharmacokinetics?

Advanced
Comparative studies with analogs (e.g., 4-methoxy or 4-nitro derivatives) reveal:

  • LogP : The trifluoromethyl group increases lipophilicity (LogP = 2.8 vs. 1.5 for methoxy), enhancing blood-brain barrier penetration .
  • Metabolic Stability : Cytochrome P450 (CYP3A4) clearance is reduced by 40% due to fluorine’s electron-withdrawing effects, prolonging half-life (t₁/₂ = 4.2 h vs. 1.8 h for nitro analogs) .

What in vitro models are suitable for evaluating neuropharmacological activity?

Q. Basic

  • Primary Neuronal Cultures : Rat cortical neurons treated with 10 μM compound show 50% reduction in KCl-induced glutamate release (ELISA quantification) .
  • Radioligand Binding : Competition assays with [³H]muscimol (GABA_A receptor) yield Kᵢ = 15 nM .

Q. Advanced

  • Patch-Clamp Electrophysiology : GABA-evoked currents in HEK293 cells expressing α1β2γ2 receptors are potentiated by 200% at 100 nM .
  • Microdialysis in Freely Moving Rats : Subcutaneous administration (5 mg/kg) increases extracellular GABA levels by 70% in the prefrontal cortex .

How can researchers resolve contradictions in reported solubility data?

Advanced
Discrepancies arise from solvent polarity and salt form:

  • Aqueous Solubility : Hydrochloride salt solubility is pH-dependent (2.1 mg/mL at pH 7.4 vs. 8.9 mg/mL at pH 2.0) .
  • Co-Solvent Systems : 10% DMSO in PBS increases solubility to 15 mg/mL but may interfere with biological assays .

What safety precautions are necessary for handling this compound?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during HCl gas exposure .
  • Storage : Desiccated at -20°C to prevent hydrolysis .

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